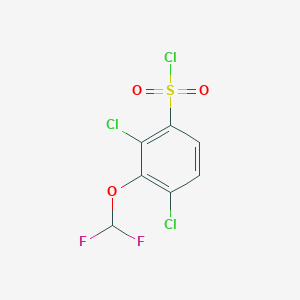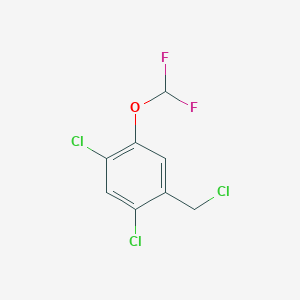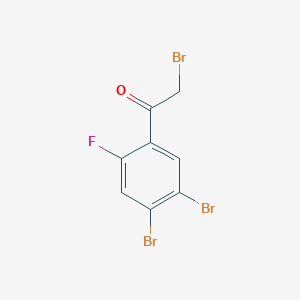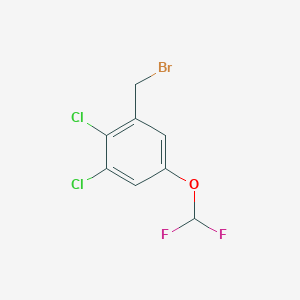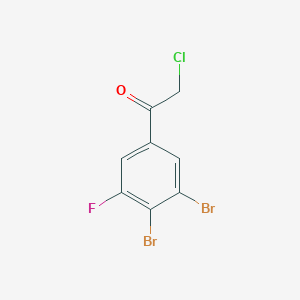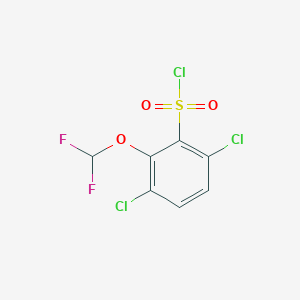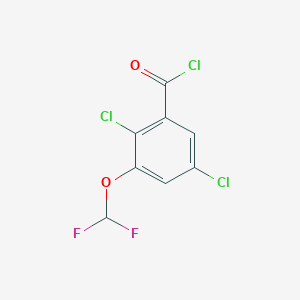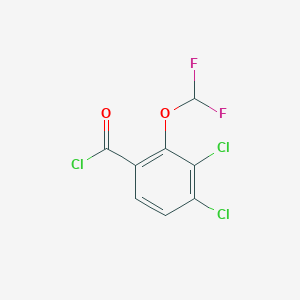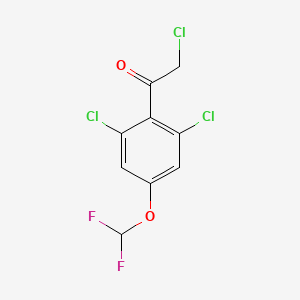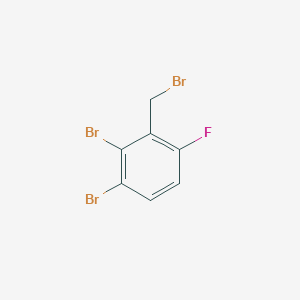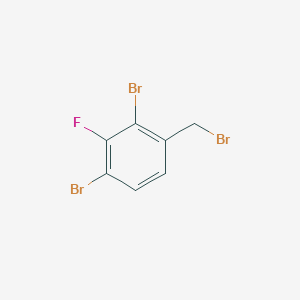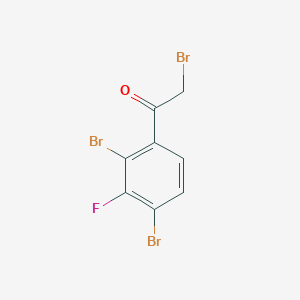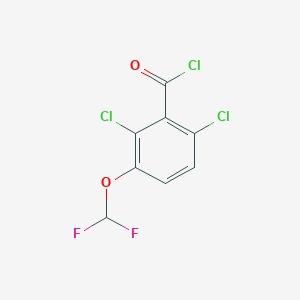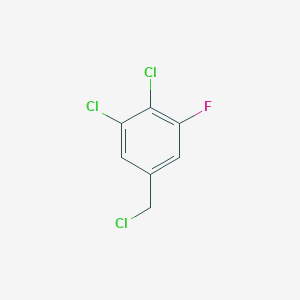
3,4-Dichloro-5-fluorobenzyl chloride
概要
説明
3,4-Dichloro-5-fluorobenzyl chloride is an organic compound with the molecular formula C7H4Cl3F. It is a derivative of benzyl chloride, where the benzene ring is substituted with two chlorine atoms and one fluorine atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
3,4-Dichloro-5-fluorobenzyl chloride can be synthesized through several methods. One common method involves the chlorination of 3,4-dichloro-5-fluorotoluene using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions. The reaction typically proceeds as follows:
3,4-Dichloro-5-fluorotoluene+SOCl2→3,4-Dichloro-5-fluorobenzyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to minimize by-products and ensure efficient conversion.
化学反応の分析
Types of Reactions
3,4-Dichloro-5-fluorobenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom in the benzyl chloride moiety can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohols or benzaldehydes.
Reduction Reactions: Reduction can lead to the formation of benzyl fluoride derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or primary amines (RNH2) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and amines.
Oxidation: Products include benzyl alcohols and benzaldehydes.
Reduction: Products include benzyl fluoride derivatives.
科学的研究の応用
3,4-Dichloro-5-fluorobenzyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical agents and drug candidates.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 3,4-Dichloro-5-fluorobenzyl chloride depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. The electron-withdrawing effects of the chlorine and fluorine atoms influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
3,4-Dichlorobenzyl chloride: Lacks the fluorine atom, making it less reactive in certain nucleophilic substitution reactions.
5-Fluorobenzyl chloride: Lacks the chlorine atoms, resulting in different reactivity and applications.
3,4-Dichloro-5-fluorotoluene: The methyl group instead of the benzyl chloride moiety alters its chemical behavior.
Uniqueness
3,4-Dichloro-5-fluorobenzyl chloride is unique due to the presence of both chlorine and fluorine substituents on the benzene ring, which enhances its reactivity and makes it a valuable intermediate in various chemical syntheses.
特性
IUPAC Name |
1,2-dichloro-5-(chloromethyl)-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3F/c8-3-4-1-5(9)7(10)6(11)2-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHCJOSQXYDYQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


